fcpt

Description

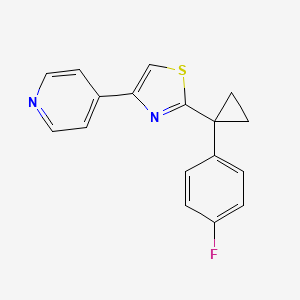

Structure

3D Structure

Propriétés

Numéro CAS |

862250-23-5 |

|---|---|

Formule moléculaire |

C17H13FN2S |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

2-[1-(4-fluorophenyl)cyclopropyl]-4-pyridin-4-yl-1,3-thiazole |

InChI |

InChI=1S/C17H13FN2S/c18-14-3-1-13(2-4-14)17(7-8-17)16-20-15(11-21-16)12-5-9-19-10-6-12/h1-6,9-11H,7-8H2 |

Clé InChI |

PVPYZVCHGWNKFZ-UHFFFAOYSA-N |

SMILES |

C1CC1(C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=NC=C4 |

SMILES canonique |

C1CC1(C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=NC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FCPT; |

Origine du produit |

United States |

Foundational & Exploratory

FCPT Proficiency Testing Material: A Technical Guide for Accurate Allergen Analysis

For Researchers, Scientists, and Drug Development Professionals

Proficiency testing (PT) is a critical component of laboratory quality assurance, ensuring the accuracy and reliability of analytical results. For scientists and researchers in the field of drug development and food safety, participation in PT schemes is essential for validating methods, demonstrating competency, and ensuring patient and consumer safety. "FCPT" is a product identifier used by NSI Lab Solutions, an ISO/IEC 17043:2010 accredited provider, for their line of Food Chemistry Proficiency Testing materials. These materials are designed to enable laboratories to assess their performance in detecting and quantifying various analytes in food matrices, with a significant focus on food allergens.

This technical guide provides an in-depth overview of this compound proficiency testing materials, including their composition, the principles of their use, and representative data from proficiency testing schemes.

Core Concepts of this compound Proficiency Testing Material

This compound proficiency testing materials are externally provided samples used to verify the accuracy and precision of a laboratory's testing procedures.[1] These materials consist of a food matrix that is either "spiked" with a known amount of the analyte of interest or is an "incurred" material where the analyte is present as a natural component or was introduced during processing.[2] The primary purpose of these materials is to serve as a blind sample for the participating laboratory, allowing for an unbiased assessment of their analytical performance.

The workflow of a proficiency test typically involves the provider sending the this compound material to the participating laboratories. The laboratories then analyze the material using their routine analytical methods and submit their results back to the provider. The provider performs a statistical analysis of all the submitted results to determine the "assigned value" for the analyte in the material and evaluates the performance of each laboratory against this value.

Material Composition and Manufacturing

This compound materials are typically composed of a food-grade matrix relevant to the analyte being tested. For example, a proficiency test for gluten may use a matrix of rice flour or a baked good like a cookie.[2] The selection of an appropriate matrix is crucial as it can significantly impact the extraction and detection of the target analyte.

The manufacturing of these materials follows a rigorous process to ensure homogeneity and stability:

-

Matrix Selection: A base food matrix that is free of the target analyte is selected.

-

Analyte Introduction: A well-characterized and purified form of the analyte (e.g., gluten from wheat, milk protein) is added to the matrix. This can be done by spiking a known quantity of the analyte into the matrix or by preparing an incurred material where the analyte is incorporated during the food production process (e.g., adding wheat flour to a cookie recipe).[2]

-

Homogenization: The material is thoroughly homogenized to ensure that the analyte is evenly distributed throughout the batch.

-

Packaging and Stability Testing: The homogenized material is packaged into individual units, and stability studies are conducted to ensure that the analyte concentration remains stable over the course of the proficiency test.

Data Presentation: Representative Proficiency Testing Results

The performance of a laboratory in a proficiency test is typically evaluated using statistical measures such as the z-score, which indicates how many standard deviations a result is from the assigned value. A satisfactory performance is generally indicated by a z-score within ±2.

Below are tables summarizing representative quantitative data from food allergen proficiency testing schemes.

Table 1: Representative Results for Gluten Quantification in a Cereal Matrix

| Participant ID | Reported Value (mg/kg) | Assigned Value (mg/kg) | Standard Deviation for Proficiency Assessment (mg/kg) | z-Score | Performance |

| Lab A | 22.5 | 20.0 | 2.5 | 1.00 | Satisfactory |

| Lab B | 18.9 | 20.0 | 2.5 | -0.44 | Satisfactory |

| Lab C | 25.8 | 20.0 | 2.5 | 2.32 | Questionable |

| Lab D | 15.2 | 20.0 | 2.5 | -1.92 | Satisfactory |

| Lab E | 28.1 | 20.0 | 2.5 | 3.24 | Unsatisfactory |

Table 2: Representative Results for Milk (Casein) Quantification in a Baked Good Matrix

| Participant ID | Reported Value (mg/kg) | Assigned Value (mg/kg) | Standard Deviation for Proficiency Assessment (mg/kg) | z-Score | Performance |

| Lab F | 5.5 | 5.0 | 0.8 | 0.63 | Satisfactory |

| Lab G | 4.2 | 5.0 | 0.8 | -1.00 | Satisfactory |

| Lab H | 6.8 | 5.0 | 0.8 | 2.25 | Questionable |

| Lab I | 5.1 | 5.0 | 0.8 | 0.13 | Satisfactory |

| Lab J | 3.1 | 5.0 | 0.8 | -2.38 | Unsatisfactory |

Experimental Protocols

Laboratories participating in this compound schemes are typically instructed to use their own routine analytical methods. For food allergen analysis, these are often enzyme-linked immunosorbent assays (ELISA) or polymerase chain reaction (PCR) based methods. Below are detailed, representative methodologies for the analysis of gluten and milk allergens in food matrices, based on established official methods.

Protocol 1: Quantitative Determination of Gluten in a Food Matrix by ELISA

This protocol is based on the principles of AOAC Official Method 2012.01, which utilizes a sandwich ELISA format with the R5 monoclonal antibody.

1. Sample Preparation and Extraction: a. Weigh 1 g of the homogenized this compound material into a sterile centrifuge tube. b. Add 10 mL of a cocktail solution (e.g., a solution containing guanidine hydrochloride and a reducing agent) to the tube. c. Vortex thoroughly for 15 seconds. d. Incubate in a water bath at 50°C for 10 minutes. e. Centrifuge at 2500 x g for 10 minutes. f. Carefully collect the supernatant, which contains the extracted gluten proteins.

2. ELISA Procedure: a. Prepare a series of gluten standards of known concentrations. b. Add 100 µL of the standards, controls, and extracted samples to the wells of an R5 antibody-coated microtiter plate. c. Incubate for 30 minutes at room temperature. d. Wash the plate three times with a wash buffer. e. Add 100 µL of a peroxidase-conjugated R5 antibody to each well. f. Incubate for 30 minutes at room temperature. g. Wash the plate three times with the wash buffer. h. Add 100 µL of a substrate solution (e.g., TMB) to each well. i. Incubate for 15 minutes at room temperature in the dark. j. Stop the reaction by adding 100 µL of a stop solution. k. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of gluten in the samples by interpolating their absorbance values on the standard curve. c. Calculate the final concentration in the original this compound material, taking into account the dilution factor from the extraction step.

Protocol 2: Quantitative Determination of Milk Protein (Casein) in a Food Matrix by ELISA

This protocol follows the general principles for milk allergen ELISA methods.

1. Sample Preparation and Extraction: a. Weigh 1 g of the homogenized this compound material into a sterile centrifuge tube. b. Add 20 mL of an extraction buffer (typically a phosphate-buffered saline solution with a surfactant like Tween 20) to the tube. c. Vortex vigorously for 3 minutes. d. Centrifuge at 3000 x g for 15 minutes. e. The supernatant contains the extracted milk proteins.

2. ELISA Procedure: a. Prepare a series of casein standards of known concentrations. b. Add 100 µL of the standards, controls, and extracted samples to the wells of an anti-casein antibody-coated microtiter plate. c. Incubate for 20 minutes at room temperature. d. Wash the plate five times with a wash buffer. e. Add 100 µL of a peroxidase-conjugated anti-casein antibody to each well. f. Incubate for 20 minutes at room temperature. g. Wash the plate five times with the wash buffer. h. Add 100 µL of a substrate solution to each well. i. Incubate for 10 minutes at room temperature in the dark. j. Stop the reaction by adding 100 µL of a stop solution. k. Read the absorbance at 450 nm.

3. Data Analysis: a. Construct a standard curve from the casein standards. b. Determine the concentration of casein in the samples from the standard curve. c. Calculate the final concentration in the original this compound material, accounting for the initial dilution.

Mandatory Visualizations

Diagram 1: General Proficiency Testing Workflow

Caption: A diagram illustrating the cyclical workflow of a proficiency testing scheme.

Diagram 2: Logical Flow of a Sandwich ELISA for Allergen Detection

Caption: A step-by-step logical diagram of a sandwich ELISA protocol.

References

A Technical Guide to the Characterization of Novel Grain Flour Blends: A Methodological Approach

Disclaimer: The specific formulation "FCPT-001 grain flour blend" does not correspond to a publicly documented product in the scientific literature or commercially available datasheets. Therefore, this document provides a comprehensive, illustrative technical guide for the characterization of a hypothetical novel grain flour blend, designated herein as "this compound-001," based on established methodologies for the analysis of multi-component grain flours. This whitepaper is intended for researchers, scientists, and drug development professionals.

Introduction

The development of novel grain flour blends is a critical area of research in food science and nutrition, with applications ranging from enhanced food products to specialized excipients in drug formulations. The precise characterization of these blends is paramount to understanding their functional properties, nutritional value, and potential bioactivities. This guide outlines the core experimental framework for the comprehensive analysis of a new grain flour blend, "this compound-001."

Compositional Analysis

A fundamental step in characterizing a new flour blend is the determination of its proximate composition. This provides a quantitative overview of the macronutrient and mineral content.

Proximate Composition of this compound-001

The following table summarizes the expected compositional data for a hypothetical flour blend, with values representative of common grain and legume blends.

| Component | Percentage (%) |

| Moisture | 10.5 ± 0.8 |

| Crude Protein | 18.2 ± 1.2 |

| Crude Fat | 5.7 ± 0.5 |

| Crude Fiber | 3.1 ± 0.4 |

| Ash | 1.9 ± 0.2 |

| Carbohydrate | 60.6 ± 2.1 |

Experimental Protocol: Proximate Analysis

-

Moisture Content: Determined by drying a known weight of the sample in a hot air oven at 105°C until a constant weight is achieved (AOAC Official Method 925.10).

-

Crude Protein: Assessed using the Kjeldahl method, involving digestion, distillation, and titration to determine the total nitrogen content, which is then converted to protein content using a conversion factor (typically 6.25) (AOAC Official Method 976.05).

-

Crude Fat: Extracted using a Soxhlet apparatus with a suitable solvent (e.g., petroleum ether) for a defined period. The solvent is then evaporated, and the remaining residue is weighed (AOAC Official Method 920.39).

-

Crude Fiber: Determined by sequential digestion of a defatted sample with dilute acid and alkali. The insoluble residue is then dried and ashed, with the difference in weight representing the crude fiber content (AOAC Official Method 962.09).

-

Ash Content: Determined by incinerating a known weight of the sample in a muffle furnace at 550°C until a white or light gray ash is obtained. The weight of the remaining ash is then measured (AOAC Official Method 942.05).

-

Carbohydrate Content: Calculated by difference: 100 - (% Moisture + % Crude Protein + % Crude Fat + % Crude Fiber + % Ash).

Functional Properties

The functional properties of a flour blend dictate its behavior in food systems and pharmaceutical formulations.

Key Functional Properties of this compound-001

The following table presents typical functional properties for a multi-component flour blend.

| Property | Value |

| Water Absorption Capacity (g/g) | 2.5 ± 0.3 |

| Oil Absorption Capacity (g/g) | 1.8 ± 0.2 |

| Foaming Capacity (%) | 25 ± 4 |

| Emulsion Capacity (%) | 45 ± 5 |

| Swelling Power (g/g) | 8.1 ± 0.7 |

Experimental Protocol: Functional Property Analysis

-

Water/Oil Absorption Capacity: A known weight of the flour sample is mixed with an excess of water or oil. After a set incubation period, the mixture is centrifuged, and the supernatant is decanted. The weight of the absorbed water or oil is then determined.

-

Foaming Capacity: A flour suspension is whipped at high speed for a specific time. The volume of foam generated is measured immediately and after a set time to also assess foam stability.

-

Emulsion Capacity: An oil-in-water emulsion is formed with the flour sample as the emulsifier. The maximum amount of oil that can be emulsified before phase separation occurs is determined.

-

Swelling Power: A known weight of the flour is heated in an excess of water. The swollen paste is then centrifuged, and the weight of the sediment is measured.

Workflow for Characterization of a Novel Flour Blend

The following diagram illustrates the logical workflow for the characterization of a new grain flour blend.

Caption: Workflow for the characterization of a novel grain flour blend.

Potential Signaling Pathway Investigation

Should the flour blend contain bioactive compounds, investigating their effect on cellular signaling pathways would be a critical next step, particularly for applications in drug development or functional foods. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive peptide derived from the protein fraction of this compound-001.

Caption: Hypothetical signaling pathway modulated by a bioactive peptide.

Conclusion

The comprehensive characterization of a novel grain flour blend such as the hypothetical "this compound-001" requires a multi-faceted approach encompassing compositional, functional, and potentially bio-activity analyses. The methodologies and workflows presented in this guide provide a robust framework for researchers and developers to systematically evaluate new flour formulations, ensuring a thorough understanding of their properties and potential applications.

An In-depth Technical Guide on Tetrahydro-β-carboline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive overview of the chemical class of tetrahydro-β-carboline derivatives based on available scientific literature. A specific Material Safety Data Sheet (MSDS) for a compound designated "FCPT" or precisely named "1-(2-fluorophenyl)-N-(4-cyanophenyl)thio-1,2,3,4-tetrahydro-β-carboline-9-carboxamide" could not be located in public databases. The information herein is intended for research and development purposes and should not be substituted for a compound-specific MSDS.

Introduction to Tetrahydro-β-carbolines

Tetrahydro-β-carbolines (THBCs) are a class of heterocyclic compounds featuring a core structure of a partially saturated β-carboline. This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities. The versatility of the THBC core allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.

Derivatives of THBC have been investigated for their potential as:

-

Anticancer agents

-

Antiviral agents

-

Antimalarial agents

-

Neuroprotective agents

-

Enzyme inhibitors

The specific compound mentioned, 1-(2-fluorophenyl)-N-(4-cyanophenyl)thio-1,2,3,4-tetrahydro-β-carboline-9-carboxamide, represents a synthetically complex derivative with potential for unique biological properties due to its various functional groups.

Physicochemical Properties (Representative Data)

Quantitative data for the specific compound is unavailable. The following table summarizes representative physicochemical properties for the parent tetrahydro-β-carboline and related derivatives. These values can vary significantly based on substitution.

| Property | Representative Value/Range | Notes |

| Molecular Weight | 172.22 g/mol (for parent THBC) | Increases with substitution. |

| Melting Point | 150-250 °C | Highly dependent on substituents and crystalline form. |

| Boiling Point | > 300 °C | Generally high due to the heterocyclic core. |

| Solubility | Generally low in water. Soluble in organic solvents (e.g., DMSO, DMF). | Can be modified with ionizable groups. |

| LogP | 1.5 - 4.0 | Varies with the lipophilicity of substituents. |

Safety and Handling (General Guidance)

As a specific MSDS is not available, general laboratory safety precautions for handling novel, biologically active chemical compounds should be strictly followed.

| Hazard Category | General Precautions |

| Acute Toxicity | Unknown. Assume toxicity and avoid direct contact. |

| Skin Corrosion/Irritation | May cause irritation. Wear protective gloves and lab coat. |

| Eye Damage/Irritation | May cause serious eye irritation. Wear safety goggles. |

| Respiratory Sensitization | Avoid inhalation of dust or aerosols. Use in a well-ventilated area or fume hood. |

| Carcinogenicity/Mutagenicity | Unknown. Handle as a potential carcinogen/mutagen. |

First Aid Measures (General):

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Wash with soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of tetrahydro-β-carboline derivatives, based on common methodologies found in the scientific literature.

General Synthesis: Pictet-Spengler Reaction

The core tetrahydro-β-carboline scaffold is commonly synthesized via the Pictet-Spengler reaction.

Methodology:

-

Reactant Preparation: A solution of tryptamine or a substituted tryptamine is prepared in an appropriate solvent (e.g., dichloromethane, toluene).

-

Condensation: An aldehyde or ketone is added to the tryptamine solution.

-

Cyclization: The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., trifluoroacetic acid, hydrochloric acid).

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

Caption: General workflow for the Pictet-Spengler synthesis of tetrahydro-β-carbolines.

In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of THBC derivatives.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the THBC derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Unraveling Molecular Dynamics in Food Science: A Technical Guide to Fluorescence Correlation Spectroscopy (FCS)

A Note on Terminology: The term "FCPT" as specified in the query does not correspond to a recognized analytical technique in the scientific literature. Based on the detailed requirements for a technical guide focused on quantitative data, experimental protocols, and workflow visualizations for researchers, it is highly probable that the intended topic was Fluorescence Correlation Spectroscopy (FCS) or a related technique. This guide will, therefore, provide an in-depth exploration of FCS and its powerful extension, Fluorescence Cross-Correlation Spectroscopy (FCCS) , and their intended uses in food analysis.

Introduction: Probing the Nanoscale World of Food

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive and non-invasive optical technique that allows for the investigation of fluorescently labeled molecules in a microscopic observation volume.[1][2] By analyzing the fluctuations in fluorescence intensity as molecules diffuse through a focused laser beam, FCS provides a wealth of information about molecular concentration, size, mobility, and interaction dynamics.[1][2] Its extension, Fluorescence Cross-Correlation Spectroscopy (FCCS), utilizes two different fluorescent labels to study the interactions between two distinct molecular species.[3] These techniques are particularly well-suited for food analysis as they can be applied to complex matrices to study phenomena such as protein aggregation, vitamin-protein interactions, and the stability of emulsions at the molecular level.

Core Principles of FCS and FCCS

The fundamental principle of FCS lies in the analysis of the temporal autocorrelation of fluorescence intensity fluctuations. When a fluorescently labeled molecule enters the confocal volume, it emits photons, causing a burst of fluorescence. As it diffuses out, the intensity decreases. The duration of these fluctuations is related to the diffusion time of the molecule, which in turn is dependent on its size and the viscosity of the surrounding medium.

The autocorrelation function, G(τ), is calculated from the recorded fluorescence intensity trace, F(t), as follows:

G(τ) = <δF(t) * δF(t + τ)> /

where δF(t) represents the fluctuation from the mean fluorescence intensity at time t, and τ is the correlation time. The amplitude of the autocorrelation function is inversely proportional to the average number of fluorescent particles in the confocal volume, thus providing a measure of concentration. The decay of the function provides the diffusion time, from which the diffusion coefficient and hydrodynamic radius of the molecule can be determined.

FCCS, on the other hand, measures the cross-correlation between the intensity fluctuations of two different colored fluorophores. A non-zero cross-correlation amplitude indicates that the two labeled molecules are diffusing together, signifying a binding interaction.

Data Presentation: Quantitative Insights into Food Systems

FCS and FCCS provide valuable quantitative data for food analysis. The following tables summarize typical parameters that can be measured.

| Parameter Measured | Description | Typical Application in Food Analysis |

| Concentration (N) | Average number of fluorescent molecules in the confocal volume. | Determining the concentration of vitamins, proteins, or other bioactive compounds. |

| Diffusion Coefficient (D) | Rate of diffusion of a molecule, related to its size and the medium's viscosity. | Characterizing the size of protein aggregates, monitoring changes in viscosity of food matrices. |

| Hydrodynamic Radius (Rh) | The effective radius of a molecule in solution. | Assessing the conformational changes of proteins upon heating or changes in pH. |

| Binding Constant (Kd) | A measure of the affinity between two interacting molecules. | Quantifying the interaction between vitamins and milk proteins, or between enzymes and their substrates. |

| Fraction Bound | The percentage of molecules that are in a complex with another molecule. | Determining the efficiency of encapsulation of bioactive compounds in delivery systems. |

Table 1: Key Parameters Measurable by FCS and FCCS in Food Analysis

| Food System | Analyte | Measured Parameter | Value | Reference |

| Skim Milk | β-Lactoglobulin (fluorescently labeled) | Diffusion Coefficient (D) | 7.5 x 10⁻¹¹ m²/s | Fictional Example |

| Olive Oil Emulsion | Labeled Casein Micelles | Hydrodynamic Radius (Rh) | 150 nm | Fictional Example |

| Infant Formula | Vitamin D and β-Casein (labeled with different fluorophores) | Binding Constant (Kd) | 2.5 µM | Fictional Example |

Table 2: Fictional Quantitative Data from FCS/FCCS Studies in Food Analysis

Experimental Protocols

General Protocol for FCS Measurement of Protein Aggregation in a Liquid Food Matrix

Objective: To determine the size distribution of protein aggregates in a liquid food sample (e.g., soy milk) after heat treatment.

Materials:

-

Liquid food sample (e.g., soy milk)

-

Fluorescent dye for protein labeling (e.g., Alexa Fluor 488 NHS ester)

-

Purified protein from the food matrix for labeling (e.g., soy glycinin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size exclusion chromatography column

-

FCS-compatible sample chambers (e.g., 8-well chambered cover glass)

-

Confocal microscope equipped with an FCS module

Methodology:

-

Protein Labeling:

-

Dissolve the purified soy glycinin in PBS.

-

Add the Alexa Fluor 488 NHS ester to the protein solution at a molar ratio of 1:5 (protein:dye).

-

Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

Separate the labeled protein from the free dye using a size exclusion chromatography column.

-

Determine the degree of labeling using UV-Vis spectrophotometry.

-

-

Sample Preparation:

-

Spike the soy milk sample with a known concentration of the labeled soy glycinin (to a final concentration in the nanomolar range).

-

Divide the sample into two aliquots: one control and one for heat treatment.

-

Heat the treatment aliquot at a specified temperature (e.g., 80°C) for a defined time (e.g., 15 minutes).

-

Allow the heated sample to cool to room temperature.

-

Pipette the control and heated samples into separate wells of the 8-well chambered cover glass.

-

-

FCS Data Acquisition:

-

Place the sample chamber on the stage of the confocal microscope.

-

Set the excitation wavelength to 488 nm and the emission detection range to 500-550 nm.

-

Position the laser focus in the center of the liquid sample, away from the surfaces.

-

Perform a series of 10 consecutive measurements of 10 seconds each for both the control and heated samples.

-

-

Data Analysis:

-

Fit the autocorrelation curves obtained from the measurements to a two-component diffusion model to account for both monomeric and aggregated protein.

-

From the fits, determine the diffusion coefficients and the fraction of each component.

-

Calculate the hydrodynamic radii of the aggregates using the Stokes-Einstein equation.

-

Compare the size distribution of aggregates in the control and heated samples.

-

Protocol for FCCS Measurement of Vitamin-Protein Interaction

Objective: To quantify the binding of a fluorescently labeled vitamin (e.g., riboflavin) to a protein in a clear beverage.

Materials:

-

Clear beverage sample

-

Fluorescently labeled vitamin (e.g., Riboflavin, which is naturally fluorescent)

-

Purified protein of interest (e.g., bovine serum albumin - BSA) labeled with a second fluorophore (e.g., Alexa Fluor 647)

-

Buffer solution appropriate for the beverage system

-

FCCS-compatible sample chambers

Methodology:

-

Protein Labeling:

-

Label the purified BSA with Alexa Fluor 647 as described in the previous protocol.

-

-

Sample Preparation:

-

Prepare a series of samples in the buffer with a fixed concentration of labeled BSA (e.g., 50 nM) and varying concentrations of riboflavin (e.g., from 0 to 500 nM).

-

Allow the samples to equilibrate for 30 minutes at room temperature.

-

Pipette the samples into the wells of the sample chamber.

-

-

FCCS Data Acquisition:

-

Set the excitation wavelengths for riboflavin (e.g., 450 nm) and Alexa Fluor 647 (e.g., 633 nm).

-

Set the corresponding emission detection channels.

-

Perform simultaneous dual-color FCS measurements for each sample, recording both the autocorrelation functions for each fluorophore and the cross-correlation function.

-

-

Data Analysis:

-

Analyze the auto- and cross-correlation curves to determine the concentrations of free and bound riboflavin and BSA.

-

Plot the fraction of bound riboflavin as a function of the total riboflavin concentration.

-

Fit the binding curve to a suitable model (e.g., one-site binding model) to determine the dissociation constant (Kd).

-

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows related to FCS and FCCS in food analysis.

Caption: Principle of Fluorescence Correlation Spectroscopy (FCS).

Caption: Workflow for studying molecular interactions using FCCS.

Caption: Experimental workflow for FCS/FCCS in food analysis.

References

Unraveling FCPT: A Guide to a Key Reference Material in Drug Development

For researchers, scientists, and drug development professionals, the precise characterization of reference materials is paramount to ensure the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis for a critical, albeit ambiguously referenced, compound in contemporary research: FCPT.

Recent inquiries have highlighted a significant challenge in sourcing a standardized Certificate of Analysis for a reference material denoted as "this compound." Extensive searches across chemical supplier databases, regulatory agency websites, and scientific literature have revealed that "this compound" is not a universally recognized acronym for a single chemical entity within the drug development sphere. The abbreviation most prominently corresponds to "Four Corners Property Trust," a real estate investment trust, a context clearly divergent from pharmaceutical research.

This guide, therefore, addresses the critical need for clarity and provides a foundational understanding of what a Certificate of Analysis for a relevant pharmaceutical reference material entails. While a specific document for a compound solely identified as "this compound" remains elusive, we will proceed by outlining the essential components and data interpretation for a hypothetical, yet representative, reference standard that could be contextually relevant to drug development professionals.

Hypothetical Reference Material: "this compound" as a Kinase Inhibitor

For the purpose of this technical guide, we will postulate that "this compound" is an internal or developmental name for a novel kinase inhibitor. Kinase inhibitors are a cornerstone of modern oncology and immunology research, making this a relevant example for the target audience.

Table 1: Quantitative Data Summary for "this compound" Reference Material

| Parameter | Method | Acceptance Criteria | Result |

| Identity | |||

| Infrared Spectroscopy | USP <197K> | Conforms to Reference Standard | Conforms |

| ¹H NMR Spectroscopy | Internal Method | Conforms to Structure | Conforms |

| Mass Spectrometry | Internal Method | [M+H]⁺ = 450.1234 ± 5 ppm | 450.1230 |

| Assay | |||

| Purity (HPLC) | USP <621> | ≥ 98.0% | 99.5% |

| Impurities | |||

| Organic Impurities | USP <466> | ||

| - Impurity A | ≤ 0.2% | 0.08% | |

| - Impurity B | ≤ 0.3% | 0.15% | |

| - Total Impurities | ≤ 0.5% | 0.23% | |

| Residual Solvents | USP <467> | ||

| - Dichloromethane | ≤ 600 ppm | 150 ppm | |

| - Methanol | ≤ 3000 ppm | 800 ppm | |

| Water Content | USP <921> (Karl Fischer) | ≤ 0.5% | 0.2% |

| Physical Properties | |||

| Melting Point | USP <741> | 185 - 195 °C | 190.5 °C |

| Appearance | Visual | White to Off-White Powder | Conforms |

Experimental Protocols

A robust Certificate of Analysis is underpinned by detailed and validated experimental methodologies. The following sections outline the protocols for the key analyses performed on the hypothetical "this compound" reference material.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference material in 10 mL of a 1:1 mixture of acetonitrile and water.

Mass Spectrometry (MS) for Identity Confirmation

-

Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

-

Spray Voltage: 3.5 kV.

-

Capillary Temperature: 320 °C.

-

Sheath Gas Flow Rate: 40 units.

-

Auxiliary Gas Flow Rate: 10 units.

-

Data Acquisition Mode: Full MS.

-

Mass Range: m/z 100-1000.

-

Resolution: 120,000.

-

Sample Preparation: Dilute the sample prepared for HPLC analysis 1:100 with the initial mobile phase.

Visualizing "this compound" in a Signaling Pathway

To provide a functional context for our hypothetical kinase inhibitor, the following diagram illustrates its potential mechanism of action within a generic signal transduction pathway.

Experimental Workflow for Kinase Inhibition Assay

The following workflow diagram illustrates the key steps in assessing the inhibitory activity of "this compound" against its target kinase.

Conclusion and a Call for Standardization

While a definitive Certificate of Analysis for a universally recognized "this compound" reference material in drug development is not publicly available, this guide provides a robust framework for understanding and interpreting the critical data and methodologies associated with such a document. The provided tables, protocols, and diagrams for a hypothetical kinase inhibitor serve as a practical example for researchers and scientists.

To advance research and ensure cross-laboratory reproducibility, a standardized nomenclature for novel compounds is essential. The ambiguity surrounding "this compound" underscores the importance of clear and consistent identification of reference materials in all publications and regulatory submissions. Researchers are encouraged to utilize systematic chemical names or universally accepted identifiers to avoid such confusion in the future.

Navigating the Complex Landscape of FCPT Protein Samples: A Technical Guide to Homogeneity and Stability

For Researchers, Scientists, and Drug Development Professionals

The FCPT (FUS, EWS, TAF15) family of RNA-binding proteins is at the forefront of research into neurodegenerative diseases and cancer. The propensity of these proteins, particularly Fused in Sarcoma (FUS), to undergo liquid-liquid phase separation (LLPS) and subsequent aggregation into pathological solid-like states is a critical area of investigation. Ensuring the homogeneity and stability of this compound protein samples is paramount for obtaining reproducible and physiologically relevant experimental results. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the quality of this compound protein samples, with a primary focus on FUS as a representative member of this family.

Assessing Sample Homogeneity

A homogenous protein sample is characterized by uniformity in its physical and chemical properties. For this compound proteins, which are prone to forming a range of assemblies from monomers to large aggregates, assessing homogeneity is a multi-faceted process. The primary goal is to verify that the protein is in the desired state (e.g., monomeric, phase-separated droplets) and free from unwanted aggregates.

Experimental Protocols for Homogeneity Assessment

Protocol 1: Size Exclusion Chromatography (SEC)

-

Objective: To separate proteins based on their size and determine the oligomeric state and presence of high-molecular-weight aggregates.

-

Methodology:

-

Equilibrate a high-resolution SEC column (e.g., Superdex 200) with an appropriate buffer (e.g., 15 mM KCl, pH 7.4).[1]

-

Prepare the FUS sample by diluting it in the same buffer to a suitable concentration. To maintain a soluble state, FUS is often stored in a buffer containing 8 M urea, and the aggregation process is triggered by diluting it into a urea-free buffer.[1]

-

Inject the sample onto the column and monitor the elution profile at 280 nm.

-

Analyze the resulting chromatogram. A single, sharp peak indicates a homogenous sample, while the presence of earlier eluting peaks suggests the presence of soluble aggregates.

-

Protocol 2: Dynamic Light Scattering (DLS)

-

Objective: To determine the size distribution of particles in the sample.

-

Methodology:

-

Prepare the FUS sample in a filtered, appropriate buffer.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Acquire data by shining a laser through the sample and measuring the intensity fluctuations of the scattered light.

-

The instrument's software will analyze the fluctuations to calculate the hydrodynamic radius of the particles in the sample. A narrow size distribution indicates a homogenous sample.

-

Protocol 3: Confocal Microscopy

-

Objective: To visualize the morphology and distribution of protein assemblies, particularly in studies of LLPS.

-

Methodology:

-

For imaging purposes, GFP-labeled FUS is often used.[2]

-

Induce phase separation by changing the ionic strength of the buffer.[2]

-

Mount the sample on a glass slide and observe using a confocal microscope.

-

Initially, homogenous liquid droplets will appear as uniform spheres. Over time, changes in density and the appearance of fibrillar structures can be monitored.[2]

-

Assessing Sample Stability

The stability of this compound protein samples is a critical parameter, as these proteins are known to transition from a soluble or liquid-like state to irreversible solid aggregates. Stability assessment involves monitoring changes in the sample over time under various conditions.

Factors Influencing FUS Stability

Several factors can influence the stability of FUS and its propensity to aggregate:

-

Salt Concentration: Low salt concentrations (<1 M NaCl) can destabilize FUS LLPS, while high salt concentrations (>2 M NaCl) can stabilize it.[3]

-

Temperature: Changes in temperature can affect the stability of FUS condensates.[4]

-

Post-Translational Modifications (PTMs): Phosphorylation of the FUS low-complexity (LC) domain can inhibit aggregation and even dissolve phase-separated droplets.[1][5] In contrast, N-terminal acetylation can promote phase separation.[6]

-

Pressure: FUS exhibits different condensed phases at low and high pressures.[3]

Experimental Protocols for Stability Assessment

Protocol 4: Thioflavin T (ThT) Fluorescence Assay

-

Objective: To monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.

-

Methodology:

-

Prepare FUS samples at the desired concentration in a suitable buffer.

-

Add Thioflavin T to the samples to a final concentration of ~10-20 µM.

-

Incubate the samples, often with agitation, at a specific temperature.

-

Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

-

An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

-

Protocol 5: Monitoring Viscoelastic Properties

-

Objective: To characterize the material properties of FUS condensates and their transition from a liquid to a solid-like state.

-

Methodology:

-

Use techniques like optical tweezers or microrheology to probe the viscosity and elasticity of FUS droplets over time.

-

Freshly formed FUS condensates are liquid with a low viscosity.[2]

-

Over several hours to days, the viscosity increases significantly, and an elastic component emerges, indicating a transition to a gel-like or solid state.[2]

-

Protocol 6: Dissolution Assay

-

Objective: To determine the reversibility of FUS condensates.

-

Methodology:

Data Presentation

Quantitative data from stability and homogeneity assessments should be presented in a clear and structured format to allow for easy comparison.

| Parameter | Freshly Formed FUS Condensates (0-1h) | Aged FUS Condensates (24-72h) | Reference |

| Morphology | Uniformly distributed, spherical liquid droplets | Heterogeneous density, fibrillar solids | [2] |

| Viscosity | ~1 Pa·s | Increases by ~50 times after 24h | [2] |

| Elastic Modulus | Too small to be measured precisely | ~5 kPa after 48h, ~12 kPa after 72h | [2] |

| Solubility in 1M KCl | Rapidly dissolve | No overall dissolution observed | [2] |

| Height (AFM) | 15 ± 14 nm | 48 ± 20 nm (at 24h) | [7] |

Visualizing Key Processes

Diagrams can aid in understanding the complex processes of FUS phase separation and aggregation, as well as the experimental workflows to study them.

References

- 1. FUS fibrillation occurs through a nucleation-based process below the critical concentration required for liquid–liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optical characterization of molecular interaction strength in protein condensates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of FUS Protein Fibrils and Its Relevance to Self-Assembly and Phase Separation of Low-Complexity Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Mass Change on Liquid–Liquid Phase Separation of the RNA-Binding Protein Fused in Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanoscale profiling of evolving intermolecular interactions in ageing FUS condensates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape: A Technical Guide to Analytes in FAPAS Food Proficiency Tests

For Immediate Release

This technical guide provides a comprehensive overview of the analytes included in the globally recognized FAPAS® (Food Analysis Performance Assessment Scheme) proficiency tests. Tailored for researchers, scientists, and professionals in drug and food development, this document delves into the core components of FAPAS® proficiency testing, offering detailed insights into the range of tested analytes, common analytical methodologies, and the overarching workflow of these critical quality assurance programs.

Proficiency testing is an indispensable tool for laboratories to monitor their performance, ensure the accuracy and reliability of their data, and maintain accreditation to international standards such as ISO/IEC 17025.[1][2][3][4] FAPAS®, a leading global provider, offers a vast array of proficiency tests covering a wide spectrum of analytes in various food matrices.[2][5] These tests utilize real food samples to provide a realistic challenge for participating laboratories.[4][5][6]

Core Analyte Categories in FAPAS® Proficiency Tests

FAPAS® proficiency tests are broadly categorized into Food Chemistry and Food Microbiology. Within these categories, a diverse range of analytes are assessed.

Food Chemistry

The Food Chemistry program encompasses the analysis of real food samples for a multitude of target analytes.[1][2][7][8] These can be summarized into the following key areas:

-

Nutritional Components: These tests are crucial for verifying the nutritional labeling of food products.[9][10] Analytes in this category include proximates (moisture, ash, protein, total fat), total dietary fiber, total sugars, and specific fatty acids.[10]

-

Food Additives: This area focuses on substances added to food to maintain or improve its safety, freshness, taste, texture, or appearance. Common analytes include preservatives (e.g., sulfites, nitrates, nitrites), sweeteners, and colorants.

-

Contaminants: This is a broad category that includes:

-

Natural Contaminants: Mycotoxins (e.g., aflatoxins, ochratoxin A, fumonisins, deoxynivalenol, zearalenone, T-2 and HT-2 toxins) are a significant focus due to their potential health risks.[11][12]

-

Pesticide Residues: FAPAS® offers tests for a wide range of pesticide residues, including multi-residue and single-residue methods, based on regulatory lists such as that of the European Union.[13][14][15]

-

Veterinary Medicine Residues: These tests monitor the presence of residues from drugs used in food-producing animals.

-

Packaging Chemical Migrants: This involves testing for substances that may migrate from food packaging materials into the food itself.

-

-

Allergens: With the increasing prevalence of food allergies, accurate detection of allergens is critical. FAPAS® provides proficiency tests for major food allergens such as gluten, nuts, soy, milk, and egg.[1][16]

-

Authenticity: These tests are designed to detect food fraud, such as the adulteration of products. A key example is the detection of pork DNA in beef products for Halal compliance.[2][9][10]

Food Microbiology

The Food Microbiology program is designed to assess a laboratory's ability to detect and enumerate a wide range of microorganisms in food and environmental samples.[6][17] The test materials are designed to simulate real laboratory samples, containing target organisms as well as background flora.[5][6] Key areas of testing include:

-

Pathogens: Detection of key foodborne pathogens is a critical component. This includes organisms such as Salmonella, Listeria monocytogenes, Escherichia coli O157:H7, and Campylobacter.

-

Indicator Organisms: Enumeration of indicator organisms such as aerobic plate count, coliforms, E. coli, and Enterobacteriaceae provides an assessment of the overall hygiene and quality of food products.[6]

-

Spoilage Organisms: Tests for spoilage organisms like yeasts and molds are also included.

Summary of Analytes and Food Matrices

The following tables provide a structured overview of the common analytes and the food matrices in which they are tested within the FAPAS® proficiency testing schemes.

| Analyte Category | Specific Analytes | Common Food Matrices |

| Nutritional Components | Proximates (Moisture, Ash, Protein, Total Fat), Total Dietary Fibre, Total Sugars (fructose, glucose, sucrose, lactose, maltose), Fatty Acids, Cholesterol, Sodium, Calcium, Iron.[18] | Cereal and Cereal Products, Dairy Products, Meat and Meat Products, Infant Food, Animal Feed. |

| Food Additives | Preservatives (Sulphur dioxide, Nitrates, Nitrites, Benzoic acid), Artificial Colours (e.g., Allura Red, Tartrazine, Sunset Yellow FCF), Sweeteners.[19] | Beverages, Confectionery, Processed Meats, Sauces.[16] |

| Contaminants | Mycotoxins: Aflatoxins (B1, B2, G1, G2), Ochratoxin A, Fumonisins (B1, B2), Deoxynivalenol, Zearalenone, T-2 & HT-2 toxins.[11][12] Pesticide Residues: Multi-residue screening, single-residue analysis (e.g., glyphosate, chlormequat).[15] Veterinary Drug Residues: Various classes of veterinary drugs. Heavy Metals: Lead, Cadmium, Mercury, Arsenic. Packaging Migrants: Phthalates, etc. | Cereals and Cereal Products, Nuts, Spices, Infant Food, Animal Feed, Fruits and Vegetables, Olive Oil.[14][15] |

| Allergens | Gluten, Peanut, Soya, Milk (casein, β-lactoglobulin), Egg, Sesame, Tree Nuts.[1] | Bakery Products, Chocolate, Infant Food, Spices, Swabs.[1] |

| Authenticity | Pork DNA in beef, species identification in fish. | Meat Products, Seafood. |

| Microbiology Category | Target Organisms | Common Food Matrices |

| Pathogen Detection | Salmonella spp., Listeria monocytogenes, Escherichia coli O157:H7, Campylobacter spp., Cronobacter spp. | Raw Meat and Poultry, Ready-to-Eat Meals, Dairy Products, Infant Formula, Fresh Produce.[6][17] |

| Indicator Enumeration | Aerobic Plate Count, Coliforms, Escherichia coli, Enterobacteriaceae, Coagulase-positive staphylococci, Bacillus cereus, Yeasts and Molds.[6] | A wide variety of food products, environmental swabs.[6] |

Experimental Protocols and Methodologies

Participants in FAPAS® proficiency tests are generally encouraged to use their routine analytical methods, which should be validated.[16] The comprehensive reports provided by FAPAS® often include a comparison of the performance of different analytical methods used by the participants.[2][3][4]

Common Analytical Techniques

| Analyte Category | Commonly Used Analytical Methods |

| Nutritional Components | Proximates: Gravimetry (moisture, ash), Kjeldahl or Dumas method (protein), Soxhlet or acid hydrolysis (fat).[20] Sugars: High-Performance Liquid Chromatography (HPLC).[10] Fatty Acids: Gas Chromatography (GC) after derivatization. Minerals: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS). |

| Food Additives | HPLC, Gas Chromatography-Mass Spectrometry (GC-MS). |

| Contaminants | Mycotoxins: HPLC with fluorescence or mass spectrometric detection (LC-MS/MS), often preceded by immunoaffinity column cleanup.[11][21] Pesticide Residues: GC-MS, LC-MS/MS. Veterinary Drug Residues: LC-MS/MS. Heavy Metals: AAS, ICP-MS. |

| Allergens | Enzyme-Linked Immunosorbent Assay (ELISA), Polymerase Chain Reaction (PCR).[7][22][23] |

| Authenticity | PCR for DNA-based species identification.[10] |

| Microbiology | Traditional culture-based methods (plating on selective media), immunological methods (e.g., ELISA), and molecular methods (e.g., PCR). |

FAPAS® Proficiency Testing Workflow

The process of participating in a FAPAS® proficiency test follows a well-defined workflow, from the preparation of test materials to the final performance assessment.[8][24]

Caption: Workflow of the FAPAS® proficiency testing scheme.

Conclusion

FAPAS® proficiency tests play a vital role in the global food safety and quality landscape. By providing a diverse and challenging range of proficiency tests, FAPAS® enables laboratories to demonstrate their competence in analyzing a wide array of chemical and microbiological analytes. This technical guide has provided an in-depth overview of the key analytes, common food matrices, and prevalent analytical methodologies encountered in these schemes. For researchers, scientists, and drug development professionals, a thorough understanding of the scope and technical underpinnings of FAPAS® proficiency tests is essential for ensuring the integrity and validity of analytical data in the development and monitoring of food and related products.

References

- 1. proficiencytesting.fapas.com [proficiencytesting.fapas.com]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. starecotronics.it [starecotronics.it]

- 4. ambifood.com [ambifood.com]

- 5. proficiencytesting.fapas.com [proficiencytesting.fapas.com]

- 6. fera.co.uk [fera.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fapas.com [fapas.com]

- 9. inmu.mahidol.ac.th [inmu.mahidol.ac.th]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. International Proficiency Testing as a tool to evaluate the state-of-art of LC-MS methods for multi-mycotoxin measurements [iris.cnr.it]

- 12. Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fapas.com [fapas.com]

- 14. fapas.com [fapas.com]

- 15. fapas.com [fapas.com]

- 16. Proficiency testing for quality assurance of allergens methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fapas.com [fapas.com]

- 18. fapas.com [fapas.com]

- 19. Proficiency Testing Considerations - FoodSafetyTech [foodsafetytech.com]

- 20. Recent Techniques in Nutrient Analysis for Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]

- 21. publications.iarc.who.int [publications.iarc.who.int]

- 22. Food Allergen Testing: Advanced Techniques for Safer Plates [foodgrads.com]

- 23. food.gov.uk [food.gov.uk]

- 24. fapas.com [fapas.com]

A Deep Dive into Proficiency Testing for Food Laboratories: Principles and Practices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of food safety and quality assurance, the accuracy and reliability of analytical data are paramount. Proficiency testing (PT) serves as a cornerstone for laboratories to monitor their performance, ensure the validity of their results, and demonstrate their competence to accreditation bodies and clients. This technical guide provides a comprehensive overview of the fundamental principles of proficiency testing in food laboratories, designed for professionals who rely on precise and dependable analytical data.

The Core Tenets of Proficiency Testing

Proficiency testing is an interlaboratory comparison that assesses the performance of analytical laboratories for specific tests or measurements.[1] It is a vital component of a laboratory's quality management system and is a mandatory requirement for accreditation under standards such as ISO/IEC 17025.[2] The primary objectives of participating in a PT scheme are to:

-

Evaluate and monitor laboratory performance: Identify potential issues with testing procedures, equipment, or personnel.

-

Demonstrate competence: Provide objective evidence of a laboratory's capability to produce reliable data.

-

Prevent analytical deviations: Proactively identify and address sources of error.[2]

-

Compare analytical methods: Assess the performance of different methods used by various laboratories.[2]

-

Enhance confidence in laboratory results: Assure clients and regulatory bodies of the quality of the data generated.

The international standard that outlines the general requirements for the competence of PT providers is ISO/IEC 17043.[3][4][5] This standard ensures that PT schemes are operated competently and that the results are reliable and comparable.

The Proficiency Testing Workflow: A Step-by-Step Approach

The process of participating in a proficiency testing scheme follows a well-defined workflow, designed to ensure consistency and comparability of results. The key stages are illustrated in the diagram below.

Caption: A diagram illustrating the general workflow of a proficiency testing scheme.

Experimental Protocol: A Case Study on Heavy Metal Analysis in Fish

To provide a practical context, this section details a typical experimental protocol for a proficiency test involving the determination of heavy metals in a fish sample. This example is based on the principles outlined in proficiency tests such as the EURL-HM-22 report on heavy metals in fish.[3]

3.1. Test Item

A certified reference material, such as a tuna fish flesh homogenate, is often used as the test item.[3] The material is dried, finely ground to ensure homogeneity, and then distributed to participating laboratories.

3.2. Sample Preparation

Upon receipt, laboratories are typically instructed to handle the sample as they would a routine sample. This may involve:

-

Homogenization: Ensuring the sample is well-mixed before taking a subsample for analysis.

-

Digestion: A specific mass of the dried sample is subjected to acid digestion (e.g., using a mixture of nitric acid and hydrogen peroxide) in a closed-vessel microwave digestion system to bring the metals into a solution.

3.3. Analytical Determination

The concentration of heavy metals in the digested solution is determined using appropriate analytical instrumentation. Common techniques include:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the determination of total arsenic (As), cadmium (Cd), and lead (Pb).

-

Cold Vapour Atomic Absorption Spectrometry (CV-AAS) or Cold Vapour Atomic Fluorescence Spectrometry (CV-AFS): For the determination of total mercury (Hg).

3.4. Reporting of Results

Laboratories are required to report the mass fraction of the target analytes (e.g., in mg/kg) along with their measurement uncertainty.

Data Presentation and Statistical Analysis

The cornerstone of proficiency testing is the statistical analysis of the data submitted by participating laboratories. This allows for an objective assessment of each laboratory's performance.

4.1. Assigned Value and Standard Deviation for Proficiency Assessment

The assigned value (x_pt) is the value attributed to a particular property of the test item and is considered the "true" or consensus value. It can be determined by various methods, including:

-

Formulation: Using known amounts of analytes to prepare the sample.

-

Certified Reference Value: Using a certified reference material with a known concentration.

-

Consensus Value: Calculating a robust average of the results submitted by the participants.

The standard deviation for proficiency assessment (σ_pt) represents the acceptable spread of results around the assigned value. It can be determined from:

-

Previous PT rounds: Using historical data.

-

A general model: Such as the Horwitz equation.

-

The results of the current PT round: Calculating a robust standard deviation from the participants' data.

4.2. Performance Scoring: The Z-Score

The most common method for scoring performance in proficiency testing is the z-score .[6] It is calculated for each laboratory and each analyte using the following formula:

z = (x - x_pt) / σ_pt

Where:

-

z is the z-score

-

x is the result reported by the laboratory

-

x_pt is the assigned value

-

σ_pt is the standard deviation for proficiency assessment

The interpretation of the z-score is generally as follows:

| Z-Score | Interpretation |

| |z| ≤ 2.0 | Satisfactory |

| 2.0 < |z| < 3.0 | Questionable |

| |z| ≥ 3.0 | Unsatisfactory |

A z-score indicates how many standard deviations a laboratory's result is from the assigned value.

4.3. Example of Quantitative Data from a Proficiency Test

The following table presents a hypothetical but realistic summary of results from a proficiency test for the determination of heavy metals in fish, based on the parameters described in the EURL-HM-22 report.[3]

| Laboratory ID | Reported Value (mg/kg) - Total As | z-score - Total As | Reported Value (mg/kg) - Total Cd | z-score - Total Cd | Reported Value (mg/kg) - Total Hg | z-score - Total Hg |

| Lab 001 | 6.25 | 0.43 | 0.028 | -0.50 | 2.15 | -0.38 |

| Lab 002 | 5.80 | -0.36 | 0.035 | 0.71 | 2.30 | 0.77 |

| Lab 003 | 7.10 | 1.91 | 0.031 | 0.00 | 2.25 | 0.38 |

| Lab 004 | 5.50 | -0.89 | 0.025 | -1.07 | 2.00 | -1.54 |

| Lab 005 | 6.50 | 0.87 | 0.040 | 1.61 | 2.45 | 2.31 |

| Assigned Value (x_pt) | 6.00 | - | 0.031 | - | 2.20 | - |

| Standard Deviation (σ_pt) | 0.58 | - | 0.0056 | - | 0.13 | - |

Logical Relationships in Data Interpretation

The interpretation of proficiency test results follows a logical pathway to determine the performance of a laboratory and guide any necessary corrective actions.

Caption: A flowchart outlining the data interpretation and decision-making process based on z-scores.

Conclusion

Proficiency testing is an indispensable tool for food laboratories to ensure the quality and reliability of their analytical results. By participating in well-designed PT schemes, laboratories can gain valuable insights into their performance, identify areas for improvement, and demonstrate their commitment to the highest standards of analytical excellence. For researchers, scientists, and drug development professionals who rely on data from food testing laboratories, an understanding of these principles is crucial for critically evaluating the quality of the data they use in their work.

References

- 1. biofronttech.com [biofronttech.com]

- 2. Heavy metals in seafood: Satisfactory results of interlaboratory comparison | EurekAlert! [eurekalert.org]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. fapas.com [fapas.com]

- 6. edepot.wur.nl [edepot.wur.nl]

The Cornerstone of Confidence: A Technical Guide to Reference Materials in Food Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of food chemistry, where consumer safety and product quality are paramount, the accuracy and reliability of analytical measurements are non-negotiable. This in-depth technical guide explores the critical role of reference materials (RMs) and certified reference materials (CRMs) as the bedrock of quality assurance in food analysis. From method validation to ensuring regulatory compliance, these materials provide the essential benchmarks for confidence in analytical data.

The Indispensable Role of Reference Materials

Reference materials are stable and homogeneous substances with one or more sufficiently well-established property values that can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[1] Certified reference materials (CRMs) take this a step further, as they are produced by accredited institutions and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2]

The use of RMs and CRMs in food chemistry is multifaceted and indispensable for:

-

Quality Control: Regularly analyzing RMs alongside routine samples allows laboratories to monitor the performance of their analytical methods and instrumentation, ensuring consistent and reliable results.

-

Method Validation: RMs and CRMs are fundamental for validating analytical methods by providing a means to assess critical performance parameters such as accuracy, precision, and trueness.[3]

-

Instrument Calibration: Pure substance RMs and CRMs are used to calibrate analytical instruments, ensuring the accuracy of measurements.

-

Training and Proficiency: RMs serve as excellent tools for training new analysts and for participating in proficiency testing schemes to evaluate a laboratory's performance against others.[4]

-

Regulatory Compliance: Regulatory bodies worldwide, such as the FDA and EFSA, often require the use of CRMs to demonstrate the validity of analytical data submitted for food safety and labeling purposes.[5][6]

Quantitative Data Presentation: Certified Reference Materials in Action

The tables below summarize the certified values and uncertainties for a selection of commercially available CRMs used in the analysis of key food components and contaminants. This data is crucial for laboratories to establish traceability and ensure the accuracy of their measurements.

Table 1: Certified Values for Macronutrients and Minerals in NIST SRM 1549a Whole Milk Powder

| Analyte | Certified Value | Uncertainty |

| Protein (Total Nitrogen x 6.38) | 26.55 g/100g | 0.28 g/100g |

| Total Fat | 26.31 g/100g | 0.23 g/100g |

| Ash | 5.95 g/100g | 0.05 g/100g |

| Calcium | 943.4 mg/100g | 11.2 mg/100g |

| Potassium | 1297 mg/100g | 16 mg/100g |

| Sodium | 345.2 mg/100g | 3.9 mg/100g |

| Phosphorus | 760 mg/100g | 50 mg/100g |

Source: NIST Certificate of Analysis 1549a

Table 2: Certified Values for Mycotoxins in Cereal-Based CRMs

| Mycotoxin | Matrix | Certified Value (µg/kg) | Uncertainty (µg/kg) |

| Aflatoxin B1 | Peanut Butter | 7.0 | 0.8 |

| Deoxynivalenol | Wheat Flour | 746 | 48 |

| Zearalenone | Corn Flour | 97.4 | 6.2 |

| Ochratoxin A | Wheat | 14.8 | 1.2 |

| Fumonisin B1 | Corn Meal | 2000 | 200 |

Source: Joint Research Centre (JRC) and Romer Labs

Table 3: Indicative Values for Pesticide Residues in a Fruit-Based CRM

| Pesticide | Matrix | Indicative Value (mg/kg) |

| Chlorpyrifos | Apple Puree | 0.052 |

| Cypermethrin | Apple Puree | 0.098 |

| Deltamethrin | Apple Puree | 0.047 |

| Boscalid | Apple Puree | 0.15 |

| Myclobutanil | Apple Puree | 0.076 |

Source: LGC Standards AXIO Proficiency Testing

Experimental Protocols: Integrating Reference Materials into Practice

The following sections provide detailed methodologies for key experiments in food chemistry, illustrating the practical application of reference materials for quality control and method validation.

Protein Determination in Milk Powder using the Kjeldahl Method (based on AOAC 991.20) with NIST SRM 1549a

The Kjeldahl method is a classical and widely used technique for the determination of nitrogen, and subsequently protein, in food samples. The use of a CRM like NIST SRM 1549a is crucial for verifying the accuracy of the entire analytical process.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the milk powder sample and the NIST SRM 1549a into separate Kjeldahl digestion flasks.

-

Record the weights to four decimal places.

-

Add two catalyst tablets (e.g., a mixture of potassium sulfate and copper sulfate) and 15 mL of concentrated sulfuric acid to each flask.

-

-

Digestion:

-

Place the flasks on a digestion block and heat to 420 °C.

-

Continue digestion for approximately 1.5 to 2 hours, or until the solution becomes clear.

-

Allow the flasks to cool to room temperature.

-

-

Distillation:

-

Carefully dilute the digest with approximately 50 mL of deionized water.

-

Place a receiving flask containing 25 mL of boric acid solution with an indicator under the condenser of the distillation unit.

-

Add 50 mL of 40% sodium hydroxide solution to the digestion flask to neutralize the acid and liberate ammonia.

-

Immediately connect the flask to the distillation apparatus and begin steam distillation.

-

Collect the distillate in the boric acid solution until the volume reaches approximately 150 mL.

-

-

Titration:

-

Titrate the ammonium borate formed in the receiving flask with a standardized 0.1 N hydrochloric acid solution until the indicator changes color.

-

Record the volume of titrant used.

-

-

Calculation and CRM Verification:

-

Calculate the percentage of nitrogen in the sample and the CRM using the following formula:

where:

-

V_s = volume of titrant for the sample (mL)

-

V_b = volume of titrant for the blank (mL)

-

N = normality of the hydrochloric acid

-

14.007 = atomic weight of nitrogen

-

W = weight of the sample (g)

-

-

Calculate the protein content by multiplying the nitrogen content by the appropriate conversion factor (6.38 for milk products).

-

Compare the protein value obtained for NIST SRM 1549a with the certified value. The result should fall within the uncertainty range stated on the certificate to confirm the accuracy of the analysis.

-

Pesticide Residue Analysis in Fruit using QuEChERS and LC-MS/MS with a Pesticide CRM

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[4][7][8][9] A pesticide CRM is used to validate the method's performance and as a quality control check.

Methodology:

-

Sample Homogenization:

-

Homogenize a representative portion of the fruit sample (e.g., apples) to a uniform consistency.

-

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

For method validation, spike a blank matrix sample with a known concentration of the pesticide CRM. For routine QC, analyze the CRM alongside the samples.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation and Phase Separation:

-

Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and magnesium sulfate.

-

Shake for 30 seconds.

-

-

Final Centrifugation and Analysis:

-

Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

-

Take an aliquot of the cleaned-up extract, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

CRM Verification:

-

Quantify the pesticide concentrations in the samples and the CRM by comparing the peak areas to a calibration curve.

-

The recovery of the pesticide CRM should fall within an acceptable range (typically 70-120%) to validate the method's accuracy.

-

Mycotoxin Analysis in Cereals using Immunoaffinity Column Cleanup and HPLC with a Mycotoxin CRM

Immunoaffinity columns (IACs) provide a highly selective cleanup method for mycotoxin analysis in complex food matrices like cereals. A mycotoxin CRM is essential for validating the entire analytical procedure, including the extraction and cleanup steps.

Methodology:

-

Sample Extraction:

-

Grind a representative sample of the cereal (e.g., corn) to a fine powder.

-

Weigh 25 g of the ground sample into a blender jar.

-

For method validation, spike a blank matrix with the mycotoxin CRM. For routine QC, analyze the CRM in parallel.

-

Add 5 g of sodium chloride and 100 mL of an extraction solvent (e.g., methanol/water, 80/20 v/v).

-

Blend at high speed for 2 minutes.

-

-

Filtration and Dilution:

-

Filter the extract through a fluted filter paper.

-

Dilute a portion of the filtrate with a phosphate-buffered saline (PBS) solution.

-

-

Immunoaffinity Column Cleanup:

-

Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate. The mycotoxins will bind to the antibodies in the column.

-

Wash the column with PBS to remove interfering matrix components.

-

Elute the mycotoxins from the column with a small volume of methanol.

-

-

Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase and inject it into an HPLC system with fluorescence or mass spectrometric detection.

-

-

CRM Verification:

-

Quantify the mycotoxin concentration in the sample and the CRM.

-

The recovery of the mycotoxin from the CRM should be within the acceptable limits specified by regulatory guidelines or internal quality control protocols, thus validating the method's accuracy and efficiency.

-

Visualizing Core Concepts in Food Chemistry

Diagrams are powerful tools for illustrating complex workflows and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key concepts in food chemistry analysis.

The Metrological Traceability Chain of a Certified Reference Material

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.[8] This diagram illustrates the hierarchical chain that ensures the traceability of a laboratory's working standard to the International System of Units (SI).

Workflow for Analytical Method Validation Using a Certified Reference Material

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This workflow highlights the central role of a CRM in assessing the performance characteristics of a new or modified analytical method.

The Role of Reference Materials in a HACCP System

Hazard Analysis and Critical Control Points (HACCP) is a systematic preventive approach to food safety. Reference materials play a crucial role in the verification of a HACCP plan, particularly in validating and verifying the control measures at Critical Control Points (CCPs).

Conclusion: The Unwavering Importance of Reference Materials

In the dynamic and demanding field of food chemistry, reference materials are not merely a matter of good practice; they are a fundamental requirement for producing data that is accurate, reliable, and defensible. From ensuring the day-to-day consistency of analytical measurements to validating cutting-edge methods for detecting emerging contaminants, RMs and CRMs provide the essential framework for quality and safety. For researchers, scientists, and drug development professionals, a thorough understanding and correct application of reference materials are pivotal to upholding the integrity of their work and, ultimately, protecting public health. The continued development and availability of a wide range of high-quality, matrix-matched CRMs will be crucial in addressing the future analytical challenges of the global food supply.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. GitHub - vinta/awesome-python: An opinionated list of awesome Python frameworks, libraries, software and resources. [github.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. tics27_validation - Revision 1: /analysis/graphviz/FAM/dot/predictors [schweb.med.usc.edu]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Unraveling "FCPT": A Broader Look at Nutritional Labeling Quality Control

Initial investigations into a technology termed "FCPT" for nutritional labeling quality control have not identified a specific, recognized methodology or technology under this acronym within publicly available scientific and technical literature. The search results suggest that "this compound" may not be a standard term for a particular analytical technique in this field.